2-Piperidylacetic Acid Hydrochloride
Overview
Description
2-Piperidylacetic Acid Hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidylacetic Acid Hydrochloride typically involves the hydrogenation of 2-pyridylacetic acid in a weakly alkaline medium, using a nickel catalyst . This method is preferred due to its simplicity and efficiency. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of platinum catalysts for the reduction of the pyridine ring . this method can be costly due to the high consumption of platinum and the need for stringent safety measures during the process.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidylacetic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using hydrogen in the presence of a nickel or platinum catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with nickel or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in an appropriate solvent.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The primary product is the fully reduced piperidine derivative.
Substitution: The products vary depending on the nucleophile used, resulting in various substituted piperidylacetic acid derivatives.
Scientific Research Applications
2-Piperidylacetic Acid Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperidylacetic Acid Hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
2-Pyridylacetic Acid Hydrochloride: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-Pyridylacetic Acid Hydrochloride: Another derivative with a pyridine ring at a different position.
Uniqueness: 2-Piperidylacetic Acid Hydrochloride is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-piperidin-2-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEVRGSQHJHEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501007 | |
Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19615-30-6 | |
Record name | (Piperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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